![molecular formula C17H14N6O2S B2698287 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide CAS No. 946312-57-8](/img/structure/B2698287.png)
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's structure can be confirmed using various spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. For instance, the characteristic peaks in the NMR spectrum can indicate the presence of specific functional groups that are crucial for its biological activity.
Anticancer Properties
Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example:
- Inhibitory Activity : The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects. In particular, derivatives have shown IC50 values in the low micromolar range against lung cancer cells (A549), indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometric analyses have revealed that treatment with these compounds leads to increased sub-G1 populations in cell cycle assays, indicative of apoptotic cell death .
- EGFR Inhibition : Some derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs). For instance, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR, highlighting its potential as an effective targeted therapy for cancers with EGFR overexpression .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their structural modifications. Studies suggest that specific substitutions on the phenyl or thiazole rings can enhance potency and selectivity against cancer cell lines .
Compound | IC50 (µM) | Target | Cell Line |
---|---|---|---|
1a | 2.24 | EGFR | A549 |
12b | 0.016 | EGFR WT | A549 |
1d | 1.74 | - | MCF-7 |
Case Study 1: Antitumor Activity
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Compound 1a was found to significantly inhibit cell proliferation in A549 cells with an IC50 value of 2.24 µM, demonstrating superior efficacy compared to doxorubicin . Flow cytometric analysis indicated that this compound induced apoptosis effectively at low concentrations.
Case Study 2: EGFR Targeting
Another investigation focused on compound 12b, which exhibited remarkable potency against both wild-type and mutant EGFR variants. This compound not only inhibited cell growth but also induced apoptosis and disrupted cell cycle progression at S and G2/M phases . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.
特性
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c24-14(21-17-18-7-9-26-17)6-8-22-11-19-15-13(16(22)25)10-20-23(15)12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2,(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDFLXDBYGZQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。